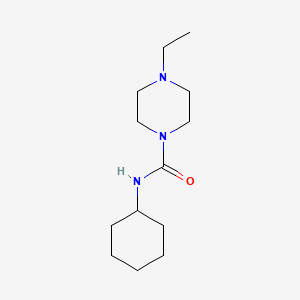

N-cyclohexyl-4-ethylpiperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

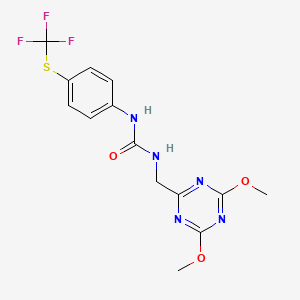

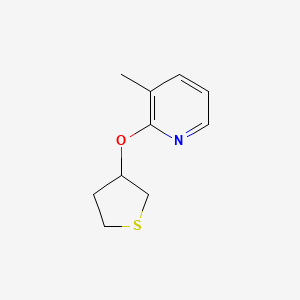

“N-cyclohexyl-4-ethylpiperazine-1-carboxamide” is a chemical compound with the molecular formula C13H25N3O . It has a molecular weight of 239.36 .

Molecular Structure Analysis

The molecular structure of “N-cyclohexyl-4-ethylpiperazine-1-carboxamide” consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. Attached to one of these nitrogen atoms is an ethyl group (a two-carbon chain), and to the other nitrogen atom is a carboxamide group (consisting of a carbonyl group (C=O) and an amine (NH2)). The carboxamide group is further connected to a cyclohexyl group, which is a six-membered carbon ring .Physical And Chemical Properties Analysis

“N-cyclohexyl-4-ethylpiperazine-1-carboxamide” has a predicted density of 1.06±0.1 g/cm3 and a predicted boiling point of 414.7±34.0 °C . The melting point and flash point are not available .Wissenschaftliche Forschungsanwendungen

Pharmacological Profile and Antagonist Activity

N-cyclohexyl-4-ethylpiperazine-1-carboxamide derivatives, such as WAY-100635, demonstrate high affinity and selectivity for the 5-HT1A receptor, functioning as potent antagonists without any agonist or partial agonist activity. This specificity makes them useful in studying 5-HT1A receptor functions, particularly in behavioral models and neurophysiological applications. WAY-100635 has been shown to antagonize behavioral syndromes and hypothermia induced by 5-HT1A receptor agonists in various animal models, underscoring its potential as a standard antagonist in further research on 5-HT1A receptor function (Forster et al., 1995).

Chemical Synthesis and Catalysis

In the field of chemical synthesis, derivatives of N-cyclohexyl-4-ethylpiperazine-1-carboxamide are involved in the selective hydrogenation of phenol to cyclohexanone, a crucial intermediate in the manufacture of polyamides. A catalyst comprising Pd nanoparticles supported on mesoporous graphitic carbon nitride has demonstrated high activity and selectivity for this conversion under mild conditions, highlighting the role of such compounds in industrial chemistry (Wang et al., 2011).

Materials Science

In materials science, the structure and physicochemical properties of polymers incorporating piperazine derivatives, including those similar to N-cyclohexyl-4-ethylpiperazine-1-carboxamide, are of interest. These polymers exhibit unique characteristics such as pH-dependent haemolysis, which is most pronounced at acidic pH levels. This property is particularly relevant for the development of endosomolytic materials, which could have applications in drug delivery systems (Ferruti et al., 2000).

Eigenschaften

IUPAC Name |

N-cyclohexyl-4-ethylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O/c1-2-15-8-10-16(11-9-15)13(17)14-12-6-4-3-5-7-12/h12H,2-11H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFREPVDDBXGAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-4-ethylpiperazine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Tert-butyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2445157.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-methyl-3-nitrophenyl)methanone](/img/structure/B2445162.png)

![ethyl 3-(1,7-dimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2445164.png)

![N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide](/img/structure/B2445165.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2445166.png)

![1-(4-Chlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2445168.png)